GZ-793A

描述

属性

CAS 编号 |

1356447-90-9 |

|---|---|

分子式 |

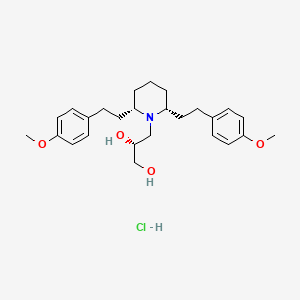

C26H38ClNO4 |

分子量 |

464.0 g/mol |

IUPAC 名称 |

(2R)-3-[(2R,6S)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride |

InChI |

InChI=1S/C26H37NO4.ClH/c1-30-25-14-8-20(9-15-25)6-12-22-4-3-5-23(27(22)18-24(29)19-28)13-7-21-10-16-26(31-2)17-11-21;/h8-11,14-17,22-24,28-29H,3-7,12-13,18-19H2,1-2H3;1H/t22-,23+,24-;/m1./s1 |

InChI 键 |

FLFFCQKGCYZDOI-SJUVJREQSA-N |

手性 SMILES |

COC1=CC=C(C=C1)CC[C@H]2CCC[C@H](N2C[C@H](CO)O)CCC3=CC=C(C=C3)OC.Cl |

规范 SMILES |

COC1=CC=C(C=C1)CCC2CCCC(N2CC(CO)O)CCC3=CC=C(C=C3)OC.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GZ-793A; GZ 793A; GZ793A; |

产品来源 |

United States |

Foundational & Exploratory

GZ-793A: A Deep Dive into its VMAT2-Mediated Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of GZ-793A, a lobelane analog, and its intricate mechanism of action at the vesicular monoamine transporter 2 (VMAT2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex interactions to elucidate the therapeutic potential of this compound, particularly in the context of methamphetamine abuse.

Core Interaction: A Surmountable Allosteric Inhibition

This compound acts as a potent and selective inhibitor of VMAT2.[1][2] Its primary mechanism is characterized as a surmountable allosteric inhibition of dopamine (DA) uptake into synaptic vesicles.[1][3] This means that this compound binds to a site on the VMAT2 protein distinct from the dopamine binding site, and its inhibitory effect can be overcome by increasing concentrations of dopamine.[1] This interaction is crucial in its ability to attenuate the effects of methamphetamine (METH), which relies on VMAT2 to increase cytosolic dopamine levels.[1]

Quantitative Profile of this compound at VMAT2

The following tables summarize the key quantitative parameters defining the interaction of this compound with VMAT2.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 0.026 µM | Rat | In vitro | [4] |

| Dopamine Release (EC50) | High-affinity site: 15.5 nM | Rat | [³H]Dopamine Release from Synaptic Vesicles | [1][3][5] |

| Low-affinity site: 29.3 µM | Rat | [³H]Dopamine Release from Synaptic Vesicles | [1][3][5] |

Table 1: Binding Affinity and Potency of this compound at VMAT2.

| Parameter | Finding | Species | Model | Reference |

| METH-Evoked DA Release | Dose-dependently inhibits METH-induced DA release from rat striatal slices.[2] A rightward shift in the METH concentration-response curve with a Schild regression slope of 0.49 ± 0.08, consistent with surmountable allosteric inhibition.[3] | Rat | In vitro striatal slices | [2][3] |

| METH Self-Administration | Dose-dependently decreases METH self-administration.[6] Oral administration of 120 and 240 mg/kg significantly decreased METH infusions.[6] | Rat | In vivo self-administration | [6] |

| Food-Maintained Responding | Does not significantly alter food-maintained responding at doses effective against METH self-administration.[6] | Rat | In vivo operant conditioning | [6] |

| Cue-Induced Reinstatement of METH-Seeking | Pretreatment with 15 mg/kg this compound decreased cue-induced reinstatement.[7] | Rat | In vivo reinstatement model | [7] |

Table 2: In Vitro and In Vivo Efficacy of this compound.

Visualizing the Mechanism and Experimental Approaches

To further clarify the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of VMAT2 inhibitors lobeline and this compound on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

what is the chemical structure of GZ-793A

An In-depth Technical Guide to GZ-793A, a Selective VMAT2 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound, a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2). The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Chemical Structure and Identity

This compound is a water-soluble analog of lobelane, a compound derived from the alkaloid lobeline.[1] Its systematic chemical name is (R)-3-[2,6-cis-Di(4-methoxyphenethyl)piperidin-1-yl]propane-1,2-diol.[2][3][4] The hydrochloride salt form is also commonly referenced.[1][5][6]

-

IUPAC Name: (2R)-3-[(2S,6R)-2,6-bis(4-methoxyphenethyl)piperidin-1-yl]propane-1,2-diol

-

Molecular Formula: C₂₈H₄₁NO₄

-

Key Structural Features: this compound features a central piperidine ring with two cis-oriented 4-methoxyphenethyl groups at the 2 and 6 positions. An (R)-propane-1,2-diol moiety is attached to the piperidine nitrogen, which enhances its water solubility compared to its parent compound, lobelane.[7]

Below is a diagram representing the logical relationship of this compound to its parent compounds.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[8][9] VMAT2 is a transport protein located on synaptic vesicles responsible for sequestering cytosolic monoamines, such as dopamine, into the vesicles for subsequent release. By inhibiting VMAT2, this compound disrupts this process.

The primary application of this compound in research has been to counteract the neurochemical effects of methamphetamine.[1][5] Methamphetamine increases extracellular dopamine by promoting its release from synaptic vesicles via VMAT2.[7] this compound inhibits this methamphetamine-evoked dopamine release.[1][2][9]

Studies suggest a complex interaction mechanism where this compound binds to multiple sites on the VMAT2 protein.[2][4][9] This results in a potent inhibition of dopamine uptake and a surmountable allosteric inhibition of methamphetamine-evoked dopamine release.[2][4][9]

The proposed signaling pathway is visualized below.

Quantitative Pharmacological Data

The following tables summarize the key binding affinities and functional potencies of this compound from various in vitro and ex vivo experiments.

| Target Interaction | Assay | Value | Reference |

| VMAT2 | Inhibition of [³H]dopamine uptake | Kᵢ = 29 nM | [7][8] |

| VMAT2 (DTBZ site) | Inhibition of [³H]dihydrotetrabenazine binding | Kᵢ = 8.29 µM | [7] |

| VMAT2 (High-affinity site) | This compound-evoked [³H]dopamine release | EC₅₀ = 15.5 nM | [2][4][9] |

| VMAT2 (Low-affinity site) | This compound-evoked [³H]dopamine release | EC₅₀ = 29.3 µM | [2][4][9] |

| hERG Channel | Inhibition of [³H]dofetilide binding | Kᵢ ≈ 800 nM | [1] |

| hERG Channel | Inhibition of current flow | IC₅₀ ≈ 70 nM | [1] |

| Functional Inhibition | Assay | Value | Reference |

| Inhibition of METH effects | Schild Regression (vs. METH-evoked [³H]DA release) | Slope = 0.49 ± 0.08 | [2][4] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

[³H]Dopamine Release from Isolated Striatal Synaptic Vesicles

This assay measures the ability of this compound to evoke dopamine release from synaptic vesicles and to inhibit methamphetamine-induced release.

-

Vesicle Preparation: Striata from male Sprague-Dawley rats are homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptic vesicles, which are then resuspended.

-

[³H]Dopamine Loading: Vesicles are incubated with [³H]dopamine to allow for uptake via VMAT2.

-

Release Assay: The [³H]dopamine-loaded vesicles are exposed to various concentrations of this compound, methamphetamine, or a combination.

-

Measurement: The reaction is stopped by rapid filtration, and the amount of [³H]dopamine remaining in the vesicles is quantified using liquid scintillation spectrometry. The amount released is calculated relative to control conditions.

-

Data Analysis: Concentration-response curves are generated using non-linear regression to determine EC₅₀ values for release. For inhibition experiments, Schild analysis is used to determine the nature of the antagonism.[2][9]

The workflow for this experimental protocol is illustrated in the diagram below.

Methamphetamine Self-Administration in Rats

This behavioral assay assesses the potential of this compound to serve as a therapeutic agent for methamphetamine addiction.

-

Animal Model: Adult male Sprague-Dawley rats are used.[8]

-

Surgery: Rats are surgically implanted with intravenous catheters to allow for self-administration of drugs.

-

Training: Rats are trained to press a lever to receive an infusion of methamphetamine. Sessions continue until a stable pattern of self-administration is established.

-

Drug Administration: Prior to a test session, rats are administered this compound, typically via oral (p.o.) or subcutaneous (s.c.) routes, at various doses (e.g., 30-240 mg/kg, p.o.).[6][8]

-

Testing: The number of lever presses and methamphetamine infusions are recorded during the session. The effect of this compound is compared to a vehicle control.

-

Data Analysis: The total number of infusions is analyzed using statistical methods like ANOVA to determine if this compound significantly reduces methamphetamine self-administration.[6]

Off-Target Effects and Clinical Potential

While this compound shows high selectivity for VMAT2 over dopamine and serotonin transporters, it has been found to interact with human-ether-a-go-go related gene (hERG) channels.[1] It inhibited [³H]dofetilide binding to hERG channels with an affinity of approximately 800 nM and inhibited hERG channel current with an IC₅₀ of about 70 nM.[1] This interaction suggests a potential for inducing ventricular arrhythmias, which has halted its development as a pharmacotherapy for methamphetamine use disorders.[1][5]

Despite this liability, this compound remains a valuable research tool for understanding VMAT2 function and serves as a lead compound for the development of future VMAT2 inhibitors with improved safety profiles.[1]

References

- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. deepdyve.com [deepdyve.com]

- 5. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine analogs of this compound: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

GZ-793A: A Preclinical Candidate for Methamphetamine Addiction - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GZ-793A, a novel lobelane analog, emerged as a promising preclinical candidate for the treatment of methamphetamine addiction. This technical guide provides an in-depth overview of the core research surrounding this compound, focusing on its mechanism of action as a selective vesicular monoamine transporter 2 (VMAT2) inhibitor. This document details the key experimental protocols used to evaluate its efficacy, presents a comprehensive summary of the quantitative data from these studies in structured tables, and illustrates the underlying signaling pathways and experimental workflows through detailed diagrams. While demonstrating significant potential in animal models of methamphetamine abuse, the development of this compound was halted due to off-target cardiac liabilities, specifically its interaction with hERG channels, a critical consideration for the development of any pharmacotherapy.

Introduction

Methamphetamine addiction remains a significant public health challenge with no FDA-approved pharmacotherapy.[1] The vesicular monoamine transporter 2 (VMAT2) has been identified as a key target for therapeutic intervention.[1] VMAT2 is responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for subsequent release. Methamphetamine's reinforcing effects are largely mediated by its ability to disrupt this process, leading to a surge in synaptic dopamine.[2]

This compound, chemically known as N-(1,2R-dihydroxylpropyl)-2,6-cis-di-(4-methoxyphenethyl) piperidine hydrochloride, is a water-soluble analog of lobelane with high affinity and selectivity for VMAT2.[2][3] Preclinical studies have demonstrated its efficacy in reducing methamphetamine self-administration and relapse behavior in animal models.[1][3] This guide synthesizes the available research to provide a comprehensive technical resource for scientists in the field of addiction and drug development.

Mechanism of Action: VMAT2 Inhibition

This compound exerts its effects by acting as a selective inhibitor of VMAT2.[1] Methamphetamine, a weak base, can diffuse across the vesicular membrane and interact with VMAT2, leading to the depletion of vesicular dopamine and its subsequent release into the cytoplasm and synapse.[2][4] this compound competitively inhibits the uptake of dopamine into synaptic vesicles by VMAT2, thereby reducing the amount of dopamine available for methamphetamine-induced release.[4][5] Research suggests that this compound interacts with VMAT2 via a surmountable allosteric mechanism, binding to a site distinct from the substrate binding site.[5][6]

Signaling Pathway of Methamphetamine and this compound at the Dopaminergic Synapse

Preclinical Efficacy in Methamphetamine Addiction Models

The therapeutic potential of this compound has been evaluated in several well-established animal models of drug addiction. These studies have consistently demonstrated its ability to reduce the reinforcing effects of methamphetamine and to prevent relapse to drug-seeking behavior.

Methamphetamine Self-Administration

The intravenous self-administration paradigm is a gold-standard model for assessing the reinforcing properties of a drug. In this model, animals learn to perform an operant response (e.g., lever pressing) to receive an infusion of the drug.

-

Animals: Male Sprague-Dawley rats are typically used.[1]

-

Surgery: Rats are surgically implanted with an indwelling intravenous catheter in the jugular vein, which is externalized on the back.[7]

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and stimulus lights are used.[7]

-

Training: Rats are trained to press one "active" lever for food reinforcement and then transitioned to receive intravenous infusions of methamphetamine (e.g., 0.03-0.05 mg/kg/infusion) upon meeting a fixed-ratio (FR) schedule of reinforcement (e.g., FR5, where five lever presses result in one infusion).[1][7] Responding on the "inactive" lever has no programmed consequences.

-

This compound Administration: Once stable responding for methamphetamine is established, this compound is administered via subcutaneous (s.c.) or oral (p.o.) routes at various doses and pretreatment times before the self-administration session.[1][7]

-

Data Analysis: The primary dependent variable is the number of methamphetamine infusions earned. The number of active and inactive lever presses are also recorded. Data are typically analyzed using analysis of variance (ANOVA) to determine the effect of this compound dose and pretreatment time.

| Route of Administration | This compound Dose (mg/kg) | Methamphetamine Dose (mg/kg/infusion) | Effect on Methamphetamine Infusions | Effect on Food-Maintained Responding | Reference |

| Subcutaneous (s.c.) | 10 | 0.03 | Significant decrease | No significant effect | [3] |

| Subcutaneous (s.c.) | 15 | 0.03 | ~50% reduction | No significant effect | [7] |

| Subcutaneous (s.c.) | 20 | 0.03 | Significant decrease | No significant effect | [4] |

| Subcutaneous (s.c.) | 30 | 0.03 | Significant decrease | No significant effect | [7] |

| Oral (p.o.) | 120 | 0.05 | Significant decrease | No significant effect | [1] |

| Oral (p.o.) | 240 | 0.05 | ~85% reduction from baseline | No significant effect | [1] |

Reinstatement of Methamphetamine-Seeking

The reinstatement model is used to study relapse to drug-seeking behavior after a period of abstinence. Reinstatement can be triggered by exposure to the drug itself (drug-induced), cues previously associated with the drug (cue-induced), or stress.

-

Acquisition: Rats are trained to self-administer methamphetamine as described above.

-

Extinction: Following acquisition, methamphetamine is no longer available, and lever pressing does not result in infusions. This continues until responding on the active lever decreases to a predefined low level.

-

Reinstatement Test:

-

This compound Administration: this compound (e.g., 15 mg/kg, s.c.) is administered before the reinstatement test session.[2]

-

Data Analysis: The primary measure is the number of presses on the previously active lever. Statistical analysis typically involves ANOVA to compare responding during extinction and reinstatement, and to evaluate the effect of this compound pretreatment.

| Reinstatement Type | This compound Dose (mg/kg, s.c.) | Effect on Active Lever Presses | Reference |

| Cue-Induced | 15 | Significant decrease | [2] |

| Methamphetamine-Induced | 10 | Significant decrease | [2] |

| Methamphetamine-Induced | 15 | Significant decrease | [2] |

Experimental Workflow for Behavioral Assays

Conditioned Place Preference

Conditioned place preference (CPP) is a behavioral paradigm used to assess the rewarding effects of a drug. It is based on the principle that an animal will spend more time in an environment that has been previously paired with a rewarding stimulus.

-

Apparatus: A three-chamber apparatus is used, with two conditioning chambers having distinct visual and tactile cues, separated by a neutral central chamber.

-

Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

-

Conditioning: Over several days, rats receive injections of methamphetamine (e.g., 0.25-1 mg/kg, s.c.) and are confined to one conditioning chamber, and on alternate days receive saline injections and are confined to the other chamber.[8] The drug-paired chamber is typically counterbalanced across subjects.

-

This compound Administration: To test its effect on the acquisition of CPP, this compound is administered before each methamphetamine conditioning session. To test its effect on the expression of CPP, this compound is administered before the post-conditioning test.

-

Post-Conditioning Test: Rats are placed in the neutral chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded.

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the saline-paired chamber indicates a CPP. The effect of this compound is determined by comparing the CPP scores between treatment groups.

This compound has been shown to block the acquisition of methamphetamine-induced CPP and does not produce a CPP on its own, suggesting it lacks abuse potential.[7]

Neurochemical Effects of this compound

The behavioral effects of this compound are underpinned by its ability to modulate methamphetamine-induced changes in dopamine neurochemistry.

Inhibition of Methamphetamine-Evoked Dopamine Release

In vitro studies using rat striatal slices have demonstrated that this compound dose-dependently inhibits dopamine release evoked by methamphetamine.[2] In vivo microdialysis studies in the nucleus accumbens of awake rats have confirmed that this compound reduces the duration of the increase in extracellular dopamine induced by methamphetamine.[9]

-

Surgery: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the nucleus accumbens.[9]

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound and/or methamphetamine.

-

Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine levels are typically expressed as a percentage of the baseline concentration.

| Preparation | This compound Concentration/Dose | Methamphetamine Concentration/Dose | Effect on Dopamine Release | Reference |

| Rat Striatal Slices | 10 µM | 5 µM | Significant inhibition | [1] |

| Rat Striatal Slices | 30 µM | 5 µM | Significant inhibition | [1] |

| Rat Striatal Slices | 100 µM | 5 µM | Significant inhibition | [1] |

| In Vivo (Nucleus Accumbens) | 15 mg/kg, s.c. | 0.5 mg/kg, s.c. | Reduced duration of DA increase | [9] |

| In Vivo (Nucleus Accumbens) | 30 mg/kg, s.c. | 0.5 mg/kg, s.c. | Reduced duration of DA increase | [9] |

Logical Relationship of this compound's Effects

Off-Target Effects and Discontinuation of Development

Despite the promising preclinical efficacy of this compound, its development as a pharmacotherapy for methamphetamine addiction was halted due to significant off-target effects. Specifically, this compound was found to inhibit [3H]dofetilide binding to human-ether-a-go-go related gene (hERG) channels.[2] Inhibition of hERG channels is a major concern in drug development as it can lead to a prolongation of the QT interval in the electrocardiogram, which is associated with an increased risk of life-threatening cardiac arrhythmias. This finding underscores the critical importance of early and comprehensive safety pharmacology screening in the drug development process.

Quantitative Data: VMAT2 Affinity and hERG Channel Interaction

| Target | Assay | Value | Implication | Reference |

| VMAT2 | [3H]dihydrotetrabenazine Binding | Ki = 29 nM | High affinity for the therapeutic target | [1] |

| hERG Channel | [3H]dofetilide Binding | Inhibition observed | Potential for cardiac arrhythmias | [2] |

Conclusion

This compound represents a significant advancement in the search for a pharmacotherapy for methamphetamine addiction. Its selective inhibition of VMAT2 and subsequent attenuation of methamphetamine's reinforcing and relapse-provoking effects in preclinical models provided strong validation for VMAT2 as a therapeutic target. The comprehensive data gathered from self-administration, reinstatement, and neurochemical studies painted a compelling picture of its potential efficacy. However, the discovery of its interaction with hERG channels served as a critical reminder of the challenges in developing safe and effective medications for substance use disorders. The research on this compound provides a valuable case study for drug development professionals, highlighting the importance of balancing efficacy with a thorough assessment of off-target liabilities. Future efforts in this area should focus on developing VMAT2 inhibitors that retain the therapeutic benefits of this compound while avoiding its cardiotoxic potential.

References

- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEMP lab [depts.washington.edu]

- 7. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reinstatement of Methamphetamine Conditioned Place Preference in Nicotine-Sensitized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of VMAT2 inhibitors lobeline and this compound on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of GZ-793A: A VMAT2 Inhibitor with Therapeutic Potential and Cardiac Liabilities

For Immediate Release: November 19, 2025

Lexington, KY – GZ-793A, a novel water-soluble analog of lobelane, demonstrates significant potential as a therapeutic agent for methamphetamine use disorders through its selective interaction with the vesicular monoamine transporter-2 (VMAT2).[1][2][3][4][5] Extensive preclinical research has elucidated its primary mechanism of action, revealing a potent and selective inhibition of VMAT2, which in turn mitigates the neurochemical effects induced by methamphetamine.[1][2] However, the development of this compound as a pharmacotherapy has been halted due to significant cardiac liabilities, specifically its high affinity for the human ether-a-go-go-related gene (hERG) channel, which is associated with a risk of ventricular arrhythmias.[1][3] This technical guide provides a comprehensive overview of the underlying neurochemical effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action: Selective VMAT2 Inhibition

This compound exerts its primary neurochemical effects by acting as a potent and selective inhibitor of VMAT2.[1][2][5] VMAT2 is a crucial transporter protein located on the membrane of synaptic vesicles, responsible for sequestering cytosolic monoamines, such as dopamine, into these vesicles for subsequent release into the synapse. Methamphetamine's mechanism of action involves the disruption of this process, leading to a massive, non-physiological release of dopamine into the cytoplasm and subsequent reverse transport into the synaptic cleft via the dopamine transporter (DAT).

This compound competitively inhibits dopamine uptake at VMAT2, thereby reducing the vesicular pool of dopamine that is available for methamphetamine-induced release.[2] This selective inhibition of VMAT2 function has been shown to effectively decrease methamphetamine-evoked dopamine release from striatal slices.[1][2] Notably, this compound does not significantly alter basal dopamine release nor does it inhibit dopamine release evoked by nicotine or electrical field stimulation, highlighting its specific action against the effects of methamphetamine.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and functional potencies of this compound at various molecular targets.

| Target | Ligand/Assay | Species | Preparation | Ki (nM) | Reference |

| VMAT2 | [³H]Dihydrotetrabenazine | Rat | Striatal Vesicles | 15.5 (High-affinity site) | [2] |

| 29,300 (Low-affinity site) | [2] | ||||

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat | Striatal Homogenates | >10,000 | [1] |

| Serotonin Transporter (SERT) | [³H]Paroxetine | Rat | Cortical Homogenates | >10,000 | [1] |

| Norepinephrine Transporter (NET) | Not Available | - | - | - | - |

| hERG Channel | [³H]Dofetilide | Human | HEK-293 Membranes | 810 | [1] |

Table 1: this compound In Vitro Binding Affinities. This table presents the equilibrium dissociation constants (Ki) of this compound for various monoamine transporters and the hERG channel. The high affinity for VMAT2 and low affinity for DAT and SERT underscore its selectivity. The significant affinity for the hERG channel is a major liability. The Ki for NET was not found in the reviewed literature.

| Parameter | Conditions | Value (µM) | Reference |

| Inhibition of METH-evoked DA release (IC₅₀) | Rat striatal slices, 5 µM Methamphetamine | ~10 | [1] |

| Evoked [³H]dopamine release from vesicles (EC₅₀) | Isolated rat striatal synaptic vesicles | 0.0155 (High-affinity), 29.3 (Low-affinity) | [2] |

| Inhibition of hERG current (IC₅₀) | Voltage-clamped mammalian cells expressing hERG channels | ~0.07 | [1] |

Table 2: this compound Functional Potency. This table highlights the functional efficacy of this compound in relevant biological assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

In Vitro [³H]Dopamine Release from Rat Striatal Slices

This protocol is synthesized from methodologies described in the cited literature.[1]

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and their striata are rapidly dissected and sliced into 300 µm sections using a McIlwain tissue chopper. Slices are then incubated in oxygenated Krebs-bicarbonate buffer at 37°C for 30 minutes.

-

Radiolabeling: Slices are incubated with [³H]dopamine (e.g., 0.1 µM) for 30 minutes to allow for uptake into dopaminergic neurons.

-

Superfusion: Individual slices are placed in a superfusion chamber and perfused with oxygenated Krebs-bicarbonate buffer at a constant flow rate (e.g., 1 mL/min). Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).

-

Drug Application: After a stable baseline of [³H]dopamine release is established, this compound at various concentrations (e.g., 0.3–100 µM) is introduced into the superfusion buffer.

-

Methamphetamine Challenge: Following a pre-incubation period with this compound, methamphetamine (e.g., 5 µM) is added to the superfusion buffer to evoke dopamine release.

-

Quantification: The radioactivity in each collected fraction and in the superfused tissue slice at the end of the experiment is determined by liquid scintillation spectrometry. Fractional release is calculated as the percentage of total tritium released per collection period.

In Vivo Microdialysis in Rat Striatum

This protocol is a generalized procedure based on descriptions in the referenced studies.[6]

-

Surgical Implantation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum or nucleus accumbens. Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: this compound is administered (e.g., subcutaneously or intraperitoneally) at various doses.

-

Methamphetamine Administration: Following this compound administration, methamphetamine is administered to challenge the dopamine system.

-

Sample Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

This compound is a potent and selective VMAT2 inhibitor that effectively counteracts the neurochemical effects of methamphetamine, primarily by reducing the vesicular dopamine pool available for release. While its preclinical efficacy in animal models of methamphetamine abuse was promising, its significant off-target activity at the hERG channel, posing a risk for cardiac arrhythmias, has precluded its further clinical development.[1][3] The data and methodologies presented in this guide provide a comprehensive overview of the neurochemical profile of this compound, serving as a valuable resource for researchers in the fields of neuropharmacology and drug development. This case study highlights the critical importance of early-stage safety and selectivity profiling in the drug discovery process.

References

- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of VMAT2 inhibitors lobeline and this compound on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

GZ-793A: A Technical Guide on its Interaction with Vesicular Monoamine Transporter 2 and Subsequent Impact on Dopaminergic Neurotransmission

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of GZ-793A, a novel analog of lobelane. Contrary to interactions with the dopamine transporter (DAT), the primary molecular target of this compound is the Vesicular Monoamine Transporter 2 (VMAT2). This document will elucidate the high-affinity and selective interaction of this compound with VMAT2, its mechanism of action in modulating dopamine homeostasis, and its effects on methamphetamine-induced neurochemical changes.

Executive Summary

This compound is a potent and selective inhibitor of VMAT2. It has been demonstrated to be over 50-fold more selective for VMAT2 compared to the dopamine and serotonin transporters[1]. Its mechanism of action involves the inhibition of dopamine uptake into synaptic vesicles, which in turn, counteracts the dopamine-releasing effects of psychostimulants like methamphetamine[1][2][3][4]. While showing promise as a potential pharmacotherapy for methamphetamine addiction, its development was halted due to potential cardiac liabilities, specifically the inhibition of hERG channels[1][4]. This guide presents the quantitative data, experimental methodologies, and relevant signaling and experimental workflow diagrams to provide a comprehensive understanding of this compound's pharmacology.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the binding affinity and functional activity of this compound at its primary target, VMAT2, and other relevant off-target interactions.

| Target | Parameter | Value | Species | Assay Type | Reference |

| VMAT2 | Kᵢ (inhibition of [³H]dopamine uptake) | 29 nM (0.029 µM) | Rat | Vesicular Uptake Assay | [2][5][6] |

| VMAT2 | High-Affinity EC₅₀ ([³H]dopamine release) | 15.5 nM | Rat | Vesicular Release Assay | [3] |

| VMAT2 | Low-Affinity EC₅₀ ([³H]dopamine release) | 29.3 µM | Rat | Vesicular Release Assay | [3] |

| Dopamine Transporter (DAT) | Selectivity vs. VMAT2 | >50-fold | Rat | Not Specified | [1] |

| Serotonin Transporter (SERT) | Selectivity vs. VMAT2 | >50-fold | Rat | Not Specified | [1] |

| hERG Channel | IC₅₀ ([³H]dofetilide binding) | 0.81 µM | Human | Radioligand Binding Assay | [1] |

Mechanism of Action at VMAT2

This compound exerts its effects on the dopamine system primarily through its interaction with VMAT2, a transport protein located on the membrane of synaptic vesicles.

-

Inhibition of Dopamine Uptake: Under normal physiological conditions, VMAT2 is responsible for packaging cytosolic dopamine into synaptic vesicles for subsequent release into the synapse. This compound potently inhibits this function, leading to a decrease in the vesicular storage of dopamine[2][3].

-

Modulation of Dopamine Release: Studies have shown that this compound can induce dopamine release from synaptic vesicles through a two-site interaction model, with both high and low-affinity components[3]. The high-affinity release is sensitive to tetrabenazine and reserpine, known VMAT2 inhibitors[3].

-

Counteracting Methamphetamine Effects: Methamphetamine's mechanism of action involves the redistribution of dopamine from synaptic vesicles into the cytosol, followed by reverse transport into the synapse via the dopamine transporter (DAT). By inhibiting VMAT2, this compound reduces the vesicular pool of dopamine available for methamphetamine to act upon, thereby attenuating methamphetamine-evoked dopamine release[1][2][3][4]. This interaction is consistent with surmountable allosteric inhibition[3].

Key Experimental Protocols

The following sections detail the methodologies for two key assays used to characterize the interaction of this compound with VMAT2.

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles, providing a direct measure of VMAT2 inhibition.

Objective: To determine the potency (Kᵢ) of this compound for the inhibition of VMAT2-mediated dopamine uptake.

Methodology:

-

Vesicle Preparation: Synaptic vesicles are isolated from rat striatal tissue by differential centrifugation and sucrose density gradient centrifugation. The final vesicle preparation is resuspended in a suitable buffer.

-

Assay Incubation: Aliquots of the vesicular preparation are incubated with varying concentrations of this compound or vehicle control.

-

Initiation of Uptake: [³H]Dopamine is added to the mixture to initiate the uptake reaction. The incubation is typically carried out at 37°C for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, which traps the vesicles but allows the free [³H]dopamine to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the [³H]dopamine taken up by the vesicles, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% inhibition of [³H]dopamine uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response data. The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

This ex vivo assay assesses the functional consequence of VMAT2 inhibition by measuring the release of pre-loaded radiolabeled dopamine from brain tissue slices in response to a stimulant.

Objective: To determine the effect of this compound on methamphetamine-evoked dopamine release.

Methodology:

-

Slice Preparation: Rat striatal slices (e.g., 300 µm thick) are prepared using a vibratome and maintained in oxygenated artificial cerebrospinal fluid (aCSF).

-

Radiolabel Loading: Slices are incubated with [³H]dopamine to allow for its uptake into dopaminergic nerve terminals and subsequent packaging into synaptic vesicles.

-

Superfusion: The slices are then transferred to a superfusion chamber and continuously perfused with aCSF to establish a stable baseline of [³H]dopamine release.

-

Drug Application: After establishing a stable baseline, the slices are exposed to this compound at various concentrations for a defined period.

-

Stimulation: Following the pre-incubation with this compound, methamphetamine is added to the superfusion buffer to evoke the release of [³H]dopamine.

-

Fraction Collection: Superfusate fractions are collected at regular intervals throughout the experiment.

-

Quantification: The radioactivity in each fraction is determined by liquid scintillation counting. The release of [³H]dopamine is expressed as a fraction of the total radioactivity remaining in the tissue at the time of collection.

-

Data Analysis: The amount of [³H]dopamine released in the presence of methamphetamine and different concentrations of this compound is compared to the release evoked by methamphetamine alone.

References

- 1. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

GZ-793A: A Deep Dive into its High Selectivity for Vesicular Monoamine Transporter 2 (VMAT2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-793A, a lobelane analog, has emerged as a potent and highly selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] This technical guide provides an in-depth analysis of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used to characterize it. Understanding the precise interactions of this compound with VMAT2 and its minimal engagement with other monoamine transporters and off-target proteins is crucial for its potential therapeutic applications, particularly in the context of substance use disorders.

Core Selectivity Profile of this compound

This compound exhibits a strong binding affinity for VMAT2, with reported Ki (inhibition constant) values of approximately 29 nM.[3] Its selectivity for VMAT2 is significantly higher than for other monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT), where it is reported to be over 50-fold more selective.[4] This high selectivity is a key characteristic that distinguishes it from less specific VMAT2 inhibitors.

Table 1: Binding Affinity of this compound for Monoamine Transporters

| Target | Radioligand | This compound Ki (nM) | Reference |

| VMAT2 | [³H]dihydrotetrabenazine | 29 | [3] |

| DAT | [³H]WIN 35,428 | > 1,450 (>50-fold selective) | [4] |

| SERT | [³H]citalopram | > 1,450 (>50-fold selective) | [4] |

| NET | [³H]nisoxetine | Data not available | |

| VMAT1 | Data not available | Data not available |

Note: Specific Ki values for DAT and SERT were not explicitly found in the searched literature but are inferred from the statement of >50-fold selectivity compared to the VMAT2 Ki of 29 nM. Data for NET and VMAT1 were not available in the searched results.

Off-Target Liability

A critical aspect of drug development is the assessment of off-target binding to prevent adverse effects. While a comprehensive off-target screening panel for this compound was not found in the available literature, a significant interaction with the human Ether-à-go-go-Related Gene (hERG) channel has been identified.

Table 2: Off-Target Binding Profile of this compound

| Off-Target | Radioligand | This compound IC50 (µM) | Potential Implication | Reference |

| hERG Channel | [³H]dofetilide | 0.81 | Cardiac arrhythmias | [5] |

This interaction with the hERG channel, a key protein in cardiac repolarization, suggests a potential for cardiac liabilities and was a factor in the decision to halt its further development as a pharmacotherapy for methamphetamine use disorders.[5]

Mechanism of Action at VMAT2

This compound's interaction with VMAT2 is complex, involving a two-site model. It demonstrates both high-affinity (EC50 = 15.5 nM) and low-affinity (EC50 = 29.3 µM) interactions, leading to the release of dopamine from synaptic vesicles.[1][6] Furthermore, this compound acts as a surmountable allosteric inhibitor of methamphetamine-evoked dopamine release.[6]

Caption: this compound's inhibitory action at VMAT2.

Experimental Protocols

Radioligand Binding Assays

The selectivity of this compound for VMAT2 over other monoamine transporters was determined using competitive radioligand binding assays.

VMAT2 Binding Assay:

-

Tissue Preparation: Rat striatal tissue is homogenized in a sucrose buffer.

-

Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand.

-

Assay Buffer: Typically a Tris-HCl buffer.

-

Incubation: Various concentrations of this compound are incubated with the striatal membranes and a fixed concentration of [³H]DTBZ.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]DTBZ (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

References

- 1. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on VMAT2 Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational research on Vesicular Monoamine Transporter 2 (VMAT2) inhibitors. It covers the core mechanism of action, seminal compounds, key experimental protocols, and the structural basis for inhibition, presenting quantitative data and methodologies for the scientific professional.

Introduction to VMAT2

The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles.[1] This process is essential for storing neurotransmitters prior to their release into the synaptic cleft.[2] By sequestering monoamines into vesicles, VMAT2 plays a critical role in regulating neurotransmission and protecting neurons from the cytotoxic effects of cytosolic dopamine. Given its central role in monoaminergic systems, VMAT2 has become a significant therapeutic target for various neurological and psychiatric disorders, particularly hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia.[3][4]

Core Mechanism of Action

VMAT2 inhibitors exert their therapeutic effects by blocking the transporter's function. This inhibition prevents the loading of monoamines into presynaptic vesicles.[5] The monoamines that remain in the cytoplasm are subsequently metabolized and degraded by enzymes such as monoamine oxidase (MAO).[1] This leads to a depletion of the total monoamine stores available for release upon neuronal firing.[6] The reduction in dopamine release, in particular, is believed to be the primary mechanism by which VMAT2 inhibitors alleviate the symptoms of hyperkinetic movement disorders.[3][7]

The process begins with the inhibitor binding to VMAT2, which prevents the uptake of cytosolic monoamines. This leads to a decrease in vesicular content and, consequently, a reduction in the amount of neurotransmitter released into the synapse, thereby dampening overactive dopaminergic signaling.[3]

Foundational VMAT2 Inhibitors

The discovery and characterization of VMAT2 inhibitors have been pivotal in neuroscience.

-

Reserpine : This natural alkaloid is considered a classical VMAT inhibitor.[8] Foundational studies revealed that reserpine depletes monoamines, leading to sedative and antihypertensive effects.[9] However, its utility is limited by its irreversible binding and lack of specificity, as it inhibits both VMAT1 and VMAT2, contributing to a significant side-effect profile, including severe depression.[8][9]

-

Tetrabenazine (TBZ) : Synthesized in the 1950s, tetrabenazine was a landmark discovery.[2][10] It acts as a reversible and selective inhibitor of VMAT2.[5][6] Unlike reserpine, TBZ has a higher affinity for VMAT2 over VMAT1, making it a more targeted therapy.[2] It is now understood that tetrabenazine is a prodrug, rapidly converted to its active metabolites, α- and β-dihydrotetrabenazine (DHTBZ), which are primarily responsible for its pharmacological activity.[11][12] In 2008, it became the first drug approved by the FDA for treating chorea associated with Huntington's disease.[10][13]

-

Second-Generation Inhibitors : Building on the foundation of tetrabenazine, newer inhibitors like deutetrabenazine and valbenazine were developed. These drugs feature modifications to the tetrabenazine structure (e.g., deuterium substitution in deutetrabenazine) to improve the pharmacokinetic profile, offering better tolerability.[10][14]

Quantitative Data: Binding Affinities and Potency

The affinity and potency of VMAT2 inhibitors are quantified using various assays. The data below summarizes key binding and inhibition values for foundational compounds and their metabolites from seminal and recent studies.

| Compound | Assay Type | Ligand/Substrate | Preparation | Value (Ki, Kd, or IC50) | Reference |

| Tetrabenazine | Binding Affinity | VMAT2 | Human | Ki = 100 nM | [11] |

| Tetrabenazine | Binding Affinity | Dopamine D2 Receptor | Human | Ki = 2100 nM | [11] |

| [3H]DTBZ | Binding Affinity | VMAT2 | Wild Type | Kd = 18 ± 4 nM | [15] |

| [3H]DTBZ | Binding Affinity | VMAT2 | Chimera | Kd = 26 ± 9 nM | [15] |

| Reserpine | Competition Binding | [3H]DTBZ | VMAT2 | Ki = 173 ± 1 nM | [15] |

| Compound 13e | Binding Affinity | [3H]DTBZ | VMAT2 | IC50 = 5.13 ± 0.16 nM | [16][17] |

| Compound 13e | Uptake Inhibition | [3H]Dopamine | Striatal Synaptosomes | IC50 = 6.04 ± 0.03 nM | [16][17] |

*Compound 13e is a novel dihydrotetrabenazine derivative.

Experimental Protocols

The characterization of VMAT2 inhibitors relies on standardized in vitro assays.

This assay measures the affinity of a compound for VMAT2 by quantifying its ability to compete with a radiolabeled ligand that binds to a known site on the transporter. [³H]dihydrotetrabenazine ([³H]DTBZ) is a commonly used radioligand.[18][19]

Protocol Outline:

-

Preparation of VMAT2 Source : VMAT2 can be obtained from purified protein, membranes from cells expressing recombinant VMAT2 (e.g., HEK293 cells), or synaptosomes isolated from brain tissue (e.g., striatum).[20]

-

Incubation : The VMAT2 source is incubated in a buffer solution with a fixed concentration of the radioligand (e.g., [³H]DTBZ) and varying concentrations of the unlabeled inhibitor being tested.

-

Separation : After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters trap the membranes/protein while the unbound ligand passes through.

-

Quantification : The filters are washed to remove non-specific binding. Scintillation fluid is added to the filters, and the amount of radioactivity, corresponding to the bound ligand, is measured using a scintillation counter.[20]

-

Data Analysis : The data are used to calculate the inhibitor's IC₅₀ (the concentration that displaces 50% of the radioligand), which can be converted to a binding affinity constant (Ki).

This functional assay directly measures the ability of an inhibitor to block the transport of a monoamine substrate into vesicles.

Protocol Outline:

-

Preparation of Vesicles/Synaptosomes : Synaptic vesicles are isolated from brain tissue rich in monoaminergic neurons, such as the striatum. Alternatively, cells expressing VMAT2 can be used.

-

Initiation of Uptake : The vesicles are incubated in a buffer containing ATP (to power the proton pump that drives VMAT2 activity) and a radiolabeled monoamine, such as [³H]dopamine.

-

Incubation with Inhibitor : The assay is run in parallel with varying concentrations of the test inhibitor.

-

Termination of Uptake : The uptake reaction is stopped rapidly, typically by adding ice-cold buffer and using rapid filtration, similar to the binding assay.

-

Quantification : The amount of radioactivity trapped inside the filtered vesicles is measured via scintillation counting.

-

Data Analysis : The inhibition curve is plotted to determine the IC₅₀ value, representing the concentration of inhibitor required to block 50% of monoamine uptake.

Structural Basis of VMAT2 Inhibition

For decades, the precise mechanism of VMAT2 inhibition was not fully understood at a molecular level. Recent breakthroughs in structural biology, specifically cryo-electron microscopy (cryo-EM), have provided high-resolution structures of VMAT2. In 2023, the structure of human VMAT2 in complex with tetrabenazine was reported.[15][20]

This foundational work revealed that tetrabenazine binds to a central site within the transporter, locking it in a fully occluded conformation.[15][20] This state prevents the conformational changes—known as the rocker-switch mechanism—that are necessary for transporting monoamines across the vesicular membrane.[20] This structural insight provides a definitive mechanism for the non-competitive inhibition by tetrabenazine and offers a blueprint for the rational design of new, more selective VMAT2-targeting therapeutics.

References

- 1. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neurologylive.com [neurologylive.com]

- 5. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]

- 6. Tetrabenazine - Wikipedia [en.wikipedia.org]

- 7. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 8. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Efficacy and safety of vesicular monoamine transporter 2 inhibitors for Huntington’s disease chorea based on network meta-analysis [frontiersin.org]

- 14. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Discovery of Arylpiperidinylquinazolines: New Inhibitors of the Vesicular Monoamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of GZ-793A in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-793A, a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor, has emerged as a significant research tool in the study of substance abuse, particularly in relation to methamphetamine.[1][2] As a lobelane analog, this compound effectively reduces methamphetamine self-administration and seeking behaviors in preclinical rat models.[1][3] Its mechanism of action involves the inhibition of VMAT2, which in turn blocks the rewarding and reinforcing effects of methamphetamine by preventing the release of dopamine.[4][5]

These application notes provide detailed protocols for the in vivo administration of this compound to rats via subcutaneous and oral routes, based on established preclinical studies. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacological properties of this compound.

Data Summary

Subcutaneous Administration of this compound

| Parameter | Value | Study Context | Reference |

| Dose Range | 3 - 30 mg/kg | Methamphetamine self-administration | [3][6] |

| Effective Doses | 10 mg/kg and 15 mg/kg | Reduction of methamphetamine-seeking behavior | [1] |

| Pretreatment Time | 15 - 20 minutes | Prior to behavioral testing | [1][3][6] |

| Vehicle | Saline (assumed) | Standard for subcutaneous injections | N/A |

Oral Administration of this compound

| Parameter | Value | Study Context | Reference |

| Dose Range | 30 - 240 mg/kg | Methamphetamine self-administration | [2][7] |

| Effective Doses | 120 mg/kg and 240 mg/kg | Significant decrease in methamphetamine self-administration | [7] |

| Pretreatment Time | 20 - 180 minutes | Assessment of time-course effects | [2][7] |

| Vehicle | Saline | Oral gavage | [7] |

| Concentration for Gavage | 15 mg/mL | Adjusted for body weight | [7] |

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound to Evaluate Effects on Methamphetamine-Seeking Behavior

Objective: To assess the effect of subcutaneously administered this compound on the reinstatement of methamphetamine-seeking behavior in rats.

Materials:

-

This compound hydrochloride

-

Sterile 0.9% saline solution

-

Syringes (1 mL) and needles (25-27 gauge)

-

Rat model of methamphetamine self-administration and reinstatement

Procedure:

-

Preparation of this compound Solution:

-

On the day of the experiment, dissolve this compound hydrochloride in sterile 0.9% saline to achieve the desired final concentrations (e.g., for doses of 10 mg/kg and 15 mg/kg).

-

Ensure the solution is clear and free of particulates. Vortex if necessary.

-

-

Animal Handling and Dosing:

-

Weigh each rat to determine the precise volume of this compound solution to be administered.

-

Administer the calculated volume of this compound solution (or saline for control animals) via subcutaneous injection into the loose skin over the back, between the shoulder blades.

-

-

Pretreatment and Behavioral Testing:

-

Administer this compound or saline 15-20 minutes prior to the start of the reinstatement session.[1][3]

-

For methamphetamine-induced reinstatement, a priming injection of methamphetamine (e.g., 0.5 mg/kg, s.c.) is given immediately before the session.[1]

-

For cue-induced reinstatement, rats are re-exposed to cues previously associated with methamphetamine infusions.[1]

-

-

Data Collection and Analysis:

-

Record the number of active and inactive lever presses throughout the session.

-

Analyze the data to determine if this compound pretreatment reduces responding on the active lever compared to the control group.

-

Protocol 2: Oral Administration of this compound to Assess Effects on Methamphetamine Self-Administration

Objective: To determine the dose-dependent effect of orally administered this compound on intravenous methamphetamine self-administration in rats.

Materials:

-

This compound hydrochloride

-

Sterile 0.9% saline solution

-

Oral gavage needles (stainless steel, ball-tipped)

-

Syringes (1-5 mL)

-

Rat model of intravenous methamphetamine self-administration

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in saline at a concentration of 15 mg/mL.[7]

-

The volume administered will be adjusted based on the individual rat's body weight to achieve doses ranging from 30 to 240 mg/kg.[7]

-

For doses requiring a volume greater than 3 mL, the dose should be divided into two equal volumes and administered 10 minutes apart.[7]

-

-

Animal Habituation and Dosing:

-

Habituate the rats to the oral gavage procedure by administering saline (1 mL) for several days prior to the start of the experiment.[7]

-

On test days, administer the calculated volume of this compound solution or saline via oral gavage.

-

-

Pretreatment and Behavioral Testing:

-

Data Collection and Analysis:

-

Record the number of methamphetamine infusions earned and the number of active and inactive lever presses.

-

Calculate the percent baseline responding to determine the effect of this compound on methamphetamine self-administration.[7]

-

Visualizations

This compound Mechanism of Action

References

- 1. The effect of VMAT2 inhibitor this compound on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of a novel VMAT2 inhibitor, this compound, on methamphetamine reward in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of a novel VMAT2 inhibitor, this compound, on methamphetamine reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral administration of this compound, a VMAT2 inhibitor, decreases methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Comparative Analysis of Oral vs. Subcutaneous GZ-793A Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

GZ-793A is a novel, water-soluble analog of lobelane that acts as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2). It has been investigated as a potential pharmacotherapy for methamphetamine abuse. Preclinical studies in rodent models have demonstrated its efficacy in reducing methamphetamine self-administration and reward when administered via both oral and subcutaneous routes. Notably, the development of this compound was discontinued due to potential cardiac liabilities, specifically its affinity for the human-ether-a-go-go related gene (hERG) channel, which could induce ventricular arrhythmias.

These application notes provide a detailed comparison of oral and subcutaneous this compound administration based on available preclinical data. This document summarizes effective dosages, outlines key experimental protocols, and illustrates the compound's mechanism of action.

Data Presentation: Comparison of Administration Routes

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability for this compound are not publicly available in the reviewed literature, the following tables summarize the effective doses and duration of action observed in preclinical studies in rats.

| Administration Route | Effective Dose Range (Rats) | Primary Outcome | Reference |

| Oral | 30 - 240 mg/kg | Dose-dependent decrease in methamphetamine self-administration. | [1][2] |

| Subcutaneous | 3 - 30 mg/kg | Specific decrease in methamphetamine self-administration. | [3][4] |

Table 1: Effective Dose Ranges of this compound in Rats

| Administration Route | Dose (Rats) | Duration of Action | Primary Outcome | Reference |

| Oral | 120 mg/kg | At least 180 minutes | Sustained decrease in methamphetamine self-administration. | [1][2] |

| Subcutaneous | 15 mg/kg | Pre-treatment 15-20 minutes prior to session | Effective in decreasing cue- and methamphetamine-induced reinstatement of drug-seeking behavior. | [3][5] |

Table 2: Duration of Action of this compound in Rats

Mechanism of Action: VMAT2 Inhibition

This compound exerts its effects by selectively inhibiting VMAT2. This transporter is responsible for packaging monoamine neurotransmitters, such as dopamine, from the cytoplasm into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound disrupts the storage of dopamine, leading to a decrease in its vesicular release in response to stimuli like methamphetamine. This ultimately dampens the rewarding and reinforcing effects of the psychostimulant.

Experimental Protocols

The following are detailed methodologies for key behavioral assays used to evaluate the efficacy of this compound.

Protocol 1: Methamphetamine Self-Administration in Rats

Objective: To assess the reinforcing effects of methamphetamine and the ability of this compound to reduce drug-taking behavior.

Materials:

-

Male Sprague-Dawley rats

-

Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump

-

Intravenous catheters

-

Methamphetamine hydrochloride

-

This compound

-

Vehicle (e.g., sterile saline)

-

Syringes and tubing for drug delivery

Procedure:

-

Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of 5-7 days.

-

Acquisition of Self-Administration:

-

Food restrict rats to 85-90% of their free-feeding body weight to facilitate initial lever pressing.

-

Train rats to press a designated "active" lever for food pellet reinforcement on a fixed-ratio 1 (FR1) schedule (one press results in one reward).

-

Once lever pressing is established, replace food reinforcement with intravenous infusions of methamphetamine (e.g., 0.05 mg/kg/infusion) paired with a cue light. The other lever is designated as "inactive" and has no programmed consequences.

-

Conduct daily 2-hour sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

-

-

This compound Administration:

-

Oral Administration: Administer this compound (e.g., 30, 60, 120, 240 mg/kg) or vehicle via oral gavage at a specified pretreatment time (e.g., 20 to 180 minutes) before the self-administration session.[1][2]

-

Subcutaneous Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via subcutaneous injection 20 minutes prior to the session.[3][4]

-

-

Data Collection and Analysis:

-

Record the number of active and inactive lever presses, and the number of infusions earned during each session.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to vehicle control on methamphetamine self-administration.

-

Protocol 2: Food-Maintained Responding in Rats

Objective: To assess the specificity of this compound's effects, ensuring it does not non-specifically suppress motivated behavior.

Materials:

-

Male Sprague-Dawley rats

-

Standard operant conditioning chambers (as in Protocol 1)

-

Food pellet dispenser

-

45 mg food pellets

-

This compound

-

Vehicle

Procedure:

-

Training:

-

Maintain rats at 85-90% of their free-feeding body weight.

-

Train rats to press a lever for food pellet reinforcement on a specific schedule (e.g., FR1 or a progressive-ratio schedule).

-

Conduct daily sessions until responding is stable.

-

-

This compound Administration:

-

Administer this compound or vehicle at the same doses and pretreatment times as in the methamphetamine self-administration studies.

-

-

Data Collection and Analysis:

-

Record the number of lever presses and food pellets earned.

-

Compare the effects of this compound on food-maintained responding to its effects on drug-maintained responding to determine behavioral specificity. A specific effect would be a reduction in methamphetamine self-administration without a significant change in food-maintained responding.

-

Conclusion

This compound demonstrates efficacy in reducing methamphetamine self-administration in rats via both oral and subcutaneous routes of administration. Oral administration requires significantly higher doses to achieve effects comparable to subcutaneous injection, which is expected due to factors such as first-pass metabolism. The available data suggest that this compound specifically targets the reinforcing properties of methamphetamine without causing a general suppression of motivated behavior. Despite its promising preclinical efficacy, the development of this compound was halted due to safety concerns related to potential cardiotoxicity. These findings underscore the importance of VMAT2 as a therapeutic target for substance use disorders while highlighting the critical need for thorough safety and pharmacokinetic profiling in drug development.

References

- 1. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immediate Postsession Feeding Reduces Operant Responding in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of the Absorption, Distribution, Metabolism, and Excretion of Lobeglitazone, a Novel Activator of Peroxisome Proliferator-Activated Receptor Gamma in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rats have low motivation to self-administer oral methamphetamine across increasing response requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

GZ-793A: Application Notes and Protocols for Methamphetamine Self-Administration Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GZ-793A, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, in preclinical models of methamphetamine self-administration. The following sections detail the dosage, experimental protocols, and the underlying mechanism of action, offering a practical guide for investigators in the field of addiction research and pharmacology.

Quantitative Data Summary

The following table summarizes the effective dosages of this compound in reducing methamphetamine self-administration in rats, as reported in peer-reviewed studies.

| Administration Route | Dosage Range | Effect on Methamphetamine Self-Administration | Effect on Food-Maintained Responding | Species | Reference |

| Oral (p.o.) | 30 - 240 mg/kg | Dose-dependent decrease; 240 mg/kg resulted in an 85% reduction.[1][2][3] | No significant alteration at any tested dose.[1][2] | Rat (Sprague-Dawley) | [1][2] |

| Subcutaneous (s.c.) | 5 - 20 mg/kg | Significant decrease in methamphetamine intake at 5 and 20 mg/kg.[4][5] | No alteration in food-maintained responding.[4][5] | Rat (Sprague-Dawley) | [4][5] |

| Subcutaneous (s.c.) | 10 - 15 mg/kg | 10 mg/kg reduced infusions by ~25%; 15 mg/kg reduced infusions by ~50%.[6] | Not specified in this context, but other studies show no effect. | Rat | [6] |

Mechanism of Action: VMAT2 Inhibition

This compound exerts its effects by selectively inhibiting the vesicular monoamine transporter 2 (VMAT2).[1][6][7] VMAT2 is responsible for packaging dopamine and other monoamines from the neuronal cytoplasm into synaptic vesicles for subsequent release. Methamphetamine disrupts this process by causing a massive release of dopamine from these vesicles into the cytoplasm and then into the synaptic cleft via reverse transport through the dopamine transporter (DAT).

By inhibiting VMAT2, this compound is thought to reduce the amount of dopamine available in the vesicular pool that can be released by methamphetamine.[8] This ultimately diminishes the rewarding and reinforcing effects of methamphetamine, leading to a reduction in self-administration behavior.

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for investigating the effect of this compound on methamphetamine self-administration in rats.

Subjects

-

Species: Male Sprague-Dawley rats.

-

Weight: Initially 250-300g at the start of the experiments.

-

Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for the experiment.

Surgical Procedures: Intravenous Catheter Implantation

-

Anesthetize the rat using an appropriate anesthetic (e.g., a ketamine/xylazine mixture or isoflurane).

-

Implant a chronic indwelling catheter into the right jugular vein.

-

The catheter, typically made of Silastic tubing, is passed subcutaneously to the mid-scapular region and exits through a small incision.

-

The external portion of the catheter is attached to a harness system to allow for drug infusions during the self-administration sessions.

-

Allow a recovery period of at least one week post-surgery before starting behavioral experiments. Catheter patency should be checked regularly by infusing a short-acting anesthetic or saline.

Apparatus: Operant Conditioning Chambers

-

Standard operant conditioning chambers equipped with two levers, a stimulus light above one of the levers, and a drug infusion pump.

-

One lever is designated as the "active" lever, which, when pressed under the correct schedule of reinforcement, results in a drug infusion and the presentation of the stimulus light.

-

The other lever is the "inactive" lever, and presses on this lever are recorded but have no programmed consequences.

-